molecular formula C11H11N7O B2468460 N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415633-72-4

N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2468460
CAS No.: 2415633-72-4
M. Wt: 257.257
InChI Key: RLBSMZNWMNQDPA-UHFFFAOYSA-N
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Description

N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the scalability and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones to enhance the compound’s biological activity.

    Reduction: This can be used to alter the oxidation state of the compound, potentially affecting its reactivity and interactions with biological targets.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of both imidazole and triazole rings in its structure. This dual presence enhances its ability to interact with a broader range of biological targets, potentially leading to more potent and selective therapeutic effects .

Properties

IUPAC Name

N-[2-(1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O/c19-11(14-3-5-17-8-12-7-15-17)9-1-2-10-13-4-6-18(10)16-9/h1-2,4,6-8H,3,5H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBSMZNWMNQDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C(=O)NCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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